![molecular formula C14H15NO2S2 B7593321 4-(2,3-dihydro-1H-inden-5-yl)-2-(methylsulfonylmethyl)-1,3-thiazole](/img/structure/B7593321.png)
4-(2,3-dihydro-1H-inden-5-yl)-2-(methylsulfonylmethyl)-1,3-thiazole
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Overview
Description
4-(2,3-dihydro-1H-inden-5-yl)-2-(methylsulfonylmethyl)-1,3-thiazole is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1H-inden-5-yl)-2-(methylsulfonylmethyl)-1,3-thiazole is not fully understood. However, studies have suggested that it may exert its effects through the inhibition of certain enzymes, such as COX-2 and HDAC. It may also modulate the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects
Studies have shown that this compound can exert various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes. It has also been shown to have potential as an anti-microbial agent.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(2,3-dihydro-1H-inden-5-yl)-2-(methylsulfonylmethyl)-1,3-thiazole in lab experiments include its potential as a novel compound with various biological activities. However, its limitations include the need for further studies to fully understand its mechanism of action and potential toxicity.
Future Directions
For research on 4-(2,3-dihydro-1H-inden-5-yl)-2-(methylsulfonylmethyl)-1,3-thiazole include investigating its potential as a therapeutic agent for various diseases, such as cancer and inflammation. It also has potential as an anti-microbial agent. Further studies are needed to fully understand its mechanism of action and potential toxicity. Additionally, the synthesis method can be further optimized to yield higher purity and yield of the final product.
Synthesis Methods
The synthesis of 4-(2,3-dihydro-1H-inden-5-yl)-2-(methylsulfonylmethyl)-1,3-thiazole involves the reaction of 5-bromo-2-(methylsulfonylmethyl)thiazole with 2,3-dihydro-1H-indene in the presence of a palladium catalyst. This method has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
4-(2,3-dihydro-1H-inden-5-yl)-2-(methylsulfonylmethyl)-1,3-thiazole has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC).
properties
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yl)-2-(methylsulfonylmethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-19(16,17)9-14-15-13(8-18-14)12-6-5-10-3-2-4-11(10)7-12/h5-8H,2-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQKGPFMIQITBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=NC(=CS1)C2=CC3=C(CCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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